molecular formula C24H19N3O3S B2649902 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide CAS No. 681266-08-0

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2649902
CAS No.: 681266-08-0
M. Wt: 429.49
InChI Key: BQDHOUNDCITTEI-UHFFFAOYSA-N
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Description

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide (CAS: 893928-14-8) is a sulfone-containing heterocyclic compound with a molecular formula of C₂₃H₂₂N₄O₅S and a molecular weight of 466.51 g/mol . Its structure features a thieno[3,4-c]pyrazol scaffold substituted with a phenyl group at position 2 and a 5,5-dioxo (sulfone) moiety, which enhances metabolic stability compared to non-sulfonated analogs. Computational data indicate a hydrogen bond donor count of 1 and acceptor count of 6, suggesting moderate polarity .

Thienopyrazole derivatives are frequently explored in medicinal chemistry for kinase inhibition, anti-inflammatory, or antimicrobial applications. The sulfone group in this compound likely improves oxidative stability and pharmacokinetic profiles, while the biphenyl moiety may enhance target binding affinity.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c28-24(19-13-11-18(12-14-19)17-7-3-1-4-8-17)25-23-21-15-31(29,30)16-22(21)26-27(23)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDHOUNDCITTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of a thieno[3,4-c]pyrazole derivative with a biphenyl carboxylic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the thieno[3,4-c]pyrazole core .

Mechanism of Action

The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Analog A (Pyrrolidine Carboxamide Derivative)

  • Substituent Variation : Replaces the biphenyl group with a 4-methoxyphenyl-pyrrolidine carboxamide.
  • Impact: The methoxy group increases polarity and aqueous solubility but may reduce membrane permeability.

Thiazole-Hydroperoxide Derivatives

  • Core Structure: Replaces thienopyrazol with a thiazole ring and introduces a hydroperoxy group.
  • Impact : The hydroperoxide moiety may act as a prodrug activator or confer oxidative reactivity, but it reduces stability under acidic conditions. The ureido linkage enhances hydrogen bonding capacity, improving target specificity .

Research Findings and Pharmacological Implications

Metabolic Stability: The sulfone group in the target compound reduces cytochrome P450-mediated metabolism compared to non-sulfonated thienopyrazoles, as observed in preclinical models of analogous sulfone-containing drugs .

Binding Affinity : The biphenyl group’s planar structure facilitates interactions with hydrophobic pockets in enzyme active sites, a feature absent in the pyrrolidine analog.

Solubility vs. Permeability Trade-off : The thiazole-hydroperoxide derivatives exhibit higher solubility (logP = 1.5) but lower blood-brain barrier penetration compared to the target compound (logP = 3.8) .

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide is an organic compound that belongs to a class of heterocyclic compounds known for their diverse biological properties. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thieno[3,4-c]pyrazole moiety fused with a biphenyl group and an amide linkage. The presence of the 5,5-dioxo functional group enhances its potential reactivity and biological activity.

PropertyValue
Molecular FormulaC23H22N4O3S
Molecular Weight466.5 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities:

1. Anti-inflammatory Activity:

  • Compounds with thienopyrazole structures have been reported to possess anti-inflammatory properties. This suggests that this compound may interact with inflammatory pathways.

2. Antitumor Activity:

  • The potential for antitumor effects is supported by the structural similarities with other known antitumor agents. The thienopyrazole framework is often associated with inhibition of cancer cell proliferation.

3. Analgesic Properties:

  • Similar compounds have shown analgesic effects in various models, indicating that this compound may also exhibit pain-relieving properties.

Case Studies and Research Findings

Although direct case studies on this compound are scarce, related compounds have been investigated:

Study 1: Thienopyrazole Derivatives

  • Research has shown that thienopyrazole derivatives exhibit a range of biological activities including anti-inflammatory and anticancer effects. These findings support the exploration of similar compounds for therapeutic applications.

Study 2: Structure–Activity Relationship (SAR) Analysis

  • SAR studies on related thienopyrazole compounds indicate that modifications in the chemical structure can significantly alter biological activity. This suggests that further optimization of this compound could enhance its therapeutic potential.

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